5-环丙基-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)异噁唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide” belongs to the class of organic compounds known as benzyl cyanides .
Synthesis Analysis
The synthesis of pyrazole-containing compounds like this one often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising a pyrazole ring, a pyridine ring, and an isoxazole ring, all connected by various functional groups .Chemical Reactions Analysis
Pyrazole-containing compounds can undergo a variety of chemical reactions. For example, they can react with hydrazonoyl halides in the presence of triethylamine to form a variety of heterocyclic compounds .科学研究应用
合成化学应用
所讨论的化合物可能属于杂环化合物的大类,特别是吡唑和异恶唑,它们由于其多样的生物活性以及潜在的药物应用而在合成化学中具有重要意义。例如,研究详细阐述了涉及 5-氨基吡唑衍生物的杂环化的不同方向,表明该化合物与合成具有潜在治疗应用的新型杂环结构相关 (Rudenko 等,2011)。此外,吡唑并嘧啶衍生物的合成突出了该化合物在产生抗癌和抗炎剂中的作用 (Rahmouni 等,2016)。
药物化学应用
“5-环丙基-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)异恶唑-3-甲酰胺”中存在的结构基序通常存在于具有显着生物活性的分子中。例如,吡唑并[1,5-a]嘧啶衍生物已被合成并评估了其对癌细胞的细胞毒活性,强调了该化合物在癌症研究中的潜力 (Hassan 等,2014)。类似地,新型吡唑并嘧啶衍生物已被确认为抗癌和抗 5-脂氧合酶剂,突出了该化合物在开发新的治疗剂中的相关性 (Rahmouni 等,2016)。
生物活性评估
具有“5-环丙基-N-((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)异恶唑-3-甲酰胺”结构特征的化合物一直是广泛生物活性评估的主题。例如,关于吡唑并吡啶衍生物的合成和抗菌活性的研究强调了此类化合物在解决细菌感染中的潜力 (Panda 等,2011)。此外,新型吡唑并嘧啶衍生物作为抗癌剂的评估证明了该化合物在肿瘤学中的相关性,为未来的药物开发工作奠定了基础 (Rahmouni 等,2016)。
未来方向
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrazole-containing compounds, this compound could have potential applications in medicinal chemistry, drug discovery, and other fields .
属性
IUPAC Name |
5-cyclopropyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-10-13(9-20-22)14-6-11(4-5-18-14)8-19-17(23)15-7-16(24-21-15)12-2-3-12/h4-7,9-10,12H,2-3,8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXQCVASUCUBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。